An In-depth Technical Guide to the Physicochemical Properties of Triglycidyl Isocyanurate (TGIC)
An In-depth Technical Guide to the Physicochemical Properties of Triglycidyl Isocyanurate (TGIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound known for its extensive use as a cross-linking agent in polyester-based powder coatings. Its robust chemical structure imparts excellent thermal stability, weather resistance, and mechanical strength to the cured resins. Beyond its primary industrial applications, the alpha isomer of TGIC, also known as Teroxirone, has been investigated for its antineoplastic and antiangiogenic activities, making its physicochemical properties a subject of interest for researchers in both material science and drug development. This guide provides a comprehensive overview of the core physicochemical properties of TGIC, detailed experimental protocols for their determination, and a visualization of its key chemical reactivity.
Commercial technical-grade TGIC is typically a mixture of two stereoisomers, alpha (α) and beta (β), which possess different physicochemical properties. This variation, along with the purity of the substance, contributes to the range of values reported in the literature for its physical constants.
Physicochemical Data
The physicochemical properties of Triglycidyl isocyanurate are summarized in the tables below. The data reflects the variations observed between different grades and isomers.
Table 1: General Physicochemical Properties of Triglycidyl Isocyanurate
| Property | Value | Grade/Isomer | Source(s) |
| CAS Number | 2451-62-9 | N/A | [1][2][3] |
| Molecular Formula | C₁₂H₁₅N₃O₆ | N/A | [4][5][6] |
| Molecular Weight | 297.27 g/mol | N/A | [4][5][6] |
| Appearance | White to off-white crystalline solid, powder, or granules | Technical | [4][7][8] |
| Odor | Odorless at room temperature | Technical | [1][4] |
| Density | 1.42 - 1.46 g/cm³ at 20 °C | Technical | [9] |
| Vapor Pressure | <0.007 Pa (<5.25 x 10⁻⁵ mmHg) at 20 °C | Technical | [4][10] |
| log Kow (Octanol/Water Partition Coefficient) | -0.8 | Technical | [10] |
Table 2: Solubility of Triglycidyl Isocyanurate
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 9 - 10.5 g/L | 25 | [10] |
| <0.1 g/100 mL | 20 | [11] | |
| Methanol | 7.3% (w/v) | 25 | [1] |
| Toluene | 3% (w/v) | 25 | [1] |
| Isopropanol | 1% (w/v) | 25 | [1] |
| Acetone | Soluble | Not Specified | [5] |
| Methyl Ethyl Ketone (MEK) | Soluble | Not Specified | [5] |
| Ethyl Acetate | Soluble | Not Specified | [5] |
| Dimethylformamide (DMF) | Soluble | Not Specified | [8] |
Table 3: Thermal Properties of Triglycidyl Isocyanurate
| Property | Value | Grade/Isomer | Source(s) |
| Melting Point | 90 - 125 °C | TEPIC (Technical) | |
| 95 °C | Araldite PT 810 (Technical) | ||
| 105 °C | α-isomer | [9] | |
| 156 °C | β-isomer | [9] | |
| 168 - 172 °C | Not Specified | [5] | |
| Boiling Point | >240 °C (with decomposition) | Not Specified | [10] |
| Autoignition Temperature | >200 °C | Technical | [9] |
| Stability | Stable under recommended storage conditions. May undergo hazardous autopolymerization above 120 °C. | Technical | [2][9] |
| Decomposition | In an aqueous solution, 29% decomposition was observed in 72 hours. When heated at 60 °C for 30 days, the purity of a bulk sample dropped from >99% to 93%. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides. | Not Specified | [2][4][10] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by standardized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments based on these guidelines.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range.
Method: Capillary Tube Method
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Sample Preparation: A small amount of the finely powdered dry TGIC is introduced into a capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube to a height of approximately 3 mm.
-
Apparatus: A melting point apparatus consisting of a heated metal block or a liquid bath (e.g., silicone oil) equipped with a calibrated thermometer or a temperature sensor is used. The apparatus must allow for controlled and uniform heating.
-
Procedure: The capillary tube containing the sample is placed in the heating block or bath. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded. This range represents the melting range of the substance. For TGIC, which can be a mixture of isomers, a melting range is typically observed.
Water Solubility (OECD Guideline 105)
Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.
Method: Flask Method (for solubilities > 10⁻² g/L)
-
Apparatus: A glass flask with a stirrer, a thermostatically controlled water bath or incubator, and an analytical instrument suitable for quantifying TGIC (e.g., High-Performance Liquid Chromatography - HPLC).
-
Procedure: An excess amount of TGIC is added to a known volume of distilled water in the flask. The mixture is agitated in the thermostatically controlled environment (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24 hours). Preliminary tests can be conducted to determine the equilibration time.
-
Separation: After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of TGIC in the clear aqueous phase is determined using a suitable analytical method. The analysis is performed in replicate to ensure accuracy.
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
Method: Static Method
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Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a temperature-controlled housing.
-
Procedure: A small amount of TGIC is placed in the sample container. The apparatus is evacuated to remove air and any volatile impurities. The sample is then heated to the desired temperature.
-
Equilibration: The system is allowed to reach thermal and pressure equilibrium. At equilibrium, the measured pressure corresponds to the vapor pressure of the substance at that temperature.
-
Measurement: The vapor pressure is measured at a minimum of two different temperatures to establish the vapor pressure curve. For TGIC, due to its low volatility, measurements are typically performed at elevated temperatures.
Density of Solids (OECD Guideline 109)
Density is the mass of a substance per unit volume.
Method: Pycnometer Method
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), a balance, and a thermostat.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with a liquid of known density in which TGIC is insoluble and does not react (e.g., a hydrocarbon solvent), and its mass is determined at a constant temperature.
-
A known mass of TGIC is introduced into the empty, dry pycnometer.
-
The pycnometer containing the TGIC is then filled with the same liquid, and the total mass is determined at the same constant temperature.
-
-
Calculation: The volume of the TGIC sample is calculated from the difference in the mass of the pycnometer filled with the liquid alone and the mass of the pycnometer containing the sample and the liquid. The density is then calculated by dividing the mass of the TGIC sample by its calculated volume.
Visualizations
Cross-linking Reaction of TGIC
Triglycidyl isocyanurate is widely used as a cross-linking agent for carboxyl-functional polyester resins in powder coatings. The curing process involves the reaction of the epoxy groups of TGIC with the carboxylic acid groups of the polyester, forming a durable three-dimensional network.
References
- 1. tecmos.com [tecmos.com]
- 2. aksci.com [aksci.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Triglycidyl isocyanurate | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemienterprisesllp.com [chemienterprisesllp.com]
- 6. Triglycidyl isocyanurate, (S,S,S)- | C12H15N3O6 | CID 11197252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
- 9. Triglycidyl isocyanurate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 10. TGIC 1,3,5-Triglycidyl Isocyanurate C12H15N3O6 CAS No.2451-62-9 White Powder Purity 99%-China Moltec Materials Corp [mat99.com]
- 11. NiuSource [niusource.com]
